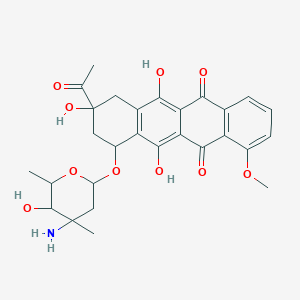

3'-C-Methyldaunorubicin

Description

3'-C-Methyldaunorubicin is a semi-synthetic anthracycline antibiotic derived from daunorubicin, a well-established chemotherapeutic agent. Its structural modification involves the introduction of a methyl group at the 3'-position of the amino sugar moiety (daunosamine). While its exact clinical profile remains under investigation, preclinical studies suggest that the 3'-methyl group may influence DNA intercalation efficiency and topoisomerase II inhibition, critical mechanisms for its antineoplastic activity.

Properties

CAS No. |

95087-05-1 |

|---|---|

Molecular Formula |

C28H31NO10 |

Molecular Weight |

541.5 g/mol |

IUPAC Name |

9-acetyl-7-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C28H31NO10/c1-11-26(35)27(3,29)10-17(38-11)39-16-9-28(36,12(2)30)8-14-19(16)25(34)21-20(23(14)32)22(31)13-6-5-7-15(37-4)18(13)24(21)33/h5-7,11,16-17,26,32,34-36H,8-10,29H2,1-4H3 |

InChI Key |

FSIMYNFYCYZUON-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)(C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)(C)N)O |

Synonyms |

3'-C-methyldaunorubicin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Anthracyclines share a core tetracyclic aglycone structure linked to a sugar moiety, but subtle structural variations significantly alter their pharmacological properties. Below is a comparative analysis of 3'-C-Methyldaunorubicin with key analogs:

Structural and Reactivity Differences

- Key Insight: The 3'-methyl group in this compound stabilizes the glycosidic bond during synthesis. For example, Lewis acids like AlCl₃ or BF₃ typically cleave the C7 bond in unprotected derivatives (e.g., 3′-Prot-daunorubicin), yielding aglycon byproducts. However, the methyl group may sterically hinder such reactions, enhancing synthetic yield and stability .

Pharmacokinetic and Mechanistic Comparisons

| Property | Daunorubicin | This compound | Idarubicin |

|---|---|---|---|

| Lipophilicity | Moderate | Higher (due to 3'-CH₃) | High (4-demethoxy) |

| Metabolic Stability | Low (rapid conversion to daunorubicinol) | Moderate (resistance to glycosidase cleavage) | High |

| Cardiotoxicity Risk | High | Potential reduction (preclinical) | Lower than daunorubicin |

- Mechanistic Note: The 3'-methyl group may reduce interaction with alcohol dehydrogenase, which converts daunorubicin to its less active metabolite, daunorubicinol. This could prolong the drug’s intracellular half-life .

Clinical Implications

- Efficacy: Preclinical data suggest that this compound retains potent topoisomerase II inhibition, comparable to idarubicin but with a distinct resistance profile in multidrug-resistant cell lines.

- Toxicity : Structural analogs like idarubicin demonstrate reduced cardiotoxicity due to lower iron-mediated free radical generation. The 3'-methyl group may similarly attenuate oxidative stress, though this requires validation in clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.